Methoxetamine-d5
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Overview
Description
Methoxetamine-d5 is a deuterium-labeled analog of methoxetamine, a dissociative anesthetic and hallucinogen. Methoxetamine itself is a derivative of ketamine and phencyclidine, designed to mimic the effects of these substances while potentially reducing some of their harmful side effects . This compound is primarily used in scientific research as an analytical standard for the identification and quantification of methoxetamine and its metabolites .
Preparation Methods
The synthesis of methoxetamine-d5 involves multiple steps, starting from commercially available compounds. The preparation method includes the synthesis of methoxetamine, followed by the incorporation of deuterium to produce the deuterium-labeled analog . The synthetic route typically involves the following steps:
Synthesis of Methoxetamine: Methoxetamine is synthesized from normethoxetamine through a series of reactions, including O-demethylation and N-dealkylation.
Incorporation of Deuterium: Deuterium is introduced into the methoxetamine molecule to produce this compound.
Chemical Reactions Analysis
Methoxetamine-d5 undergoes various chemical reactions, including:
Scientific Research Applications
Methoxetamine-d5 has several scientific research applications, including:
Mechanism of Action
Methoxetamine-d5 exerts its effects primarily through antagonism of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor in the brain . By blocking the NMDA receptor, this compound disrupts the normal flow of ions through the receptor channel, leading to altered neuronal activity and dissociative effects . Additionally, this compound may interact with other neurotransmitter systems, including the opioid and serotonin systems, although these interactions are less well understood .
Comparison with Similar Compounds
Methoxetamine-d5 is structurally and functionally similar to other arylcyclohexylamines, including:
Phencyclidine (PCP): This compound and PCP share similar mechanisms of action and produce similar dissociative effects.
3-Methoxyeticyclidine (3-MeO-PCE): This compound is structurally related to this compound and shares similar pharmacological properties.
3-Methoxyphencyclidine (3-MeO-PCP): Another structurally related compound with similar effects and mechanisms of action.
This compound is unique in its deuterium labeling, which makes it particularly useful as an analytical standard in scientific research .
Properties
Molecular Formula |
C15H21NO2 |
---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C15H21NO2/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2/h6-8,11,16H,3-5,9-10H2,1-2H3/i1D3,3D2 |
InChI Key |
LPKTWLVEGBNOOX-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])NC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Canonical SMILES |
CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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